N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline

Lipophilicity Physicochemical property prediction Compound selection

N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline (CAS 1706448-46-5; molecular formula C14H13N3O; molecular weight 239.27 g/mol) belongs to the 2-aryl-oxazolo[4,5-c]pyridine class of heterocyclic compounds. It features an oxazolo[4,5-c]pyridine core conjugated with a para-substituted N,N-dimethylaniline moiety.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
Cat. No. B15057173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3
InChIInChI=1S/C14H13N3O/c1-17(2)11-5-3-10(4-6-11)14-16-12-9-15-8-7-13(12)18-14/h3-9H,1-2H3
InChIKeyXTGHIUBCXHYOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline: Core Identity, Chemical Class, and Procurement-Relevant Characteristics


N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline (CAS 1706448-46-5; molecular formula C14H13N3O; molecular weight 239.27 g/mol) [1] belongs to the 2-aryl-oxazolo[4,5-c]pyridine class of heterocyclic compounds. It features an oxazolo[4,5-c]pyridine core conjugated with a para-substituted N,N-dimethylaniline moiety. The compound is catalogued under synonyms including AKOS025134071 and N,N-dimethyl-4-[1,3]oxazolo[4,5-c]pyridin-2-ylaniline, and is commercially available at a purity of 97% .

Why N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline Cannot Be Interchanged with Generic Analogs: Structural and Physicochemical Determinants


In the 2-aryl-oxazolo[4,5-c]pyridine series, small structural perturbations dramatically alter key physicochemical and electronic properties that govern binding, solubility, and downstream synthetic utility. The presence of the N,N-dimethylamino group on the para position of the phenyl ring imparts a significantly higher electron-donating capacity and increased lipophilicity compared to the non-methylated 4-(oxazolo[4,5-c]pyridin-2-yl)aniline analog [1]. Conversely, the absence of a bulky bromine substituent differentiates this compound from the 2-bromo analog, affecting both steric profile and reactivity toward cross-coupling reactions. The oxazolo[4,5-c]pyridine core itself provides a distinct nitrogen atom positional arrangement compared to the [4,5-b] isomer, which alters hydrogen-bond acceptor geometry and metal-coordination behavior [2]. These differences mean that generic substitution within this chemical series is not feasible without re-optimizing assay conditions, synthetic routes, or formulation parameters.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline Versus Closest Analogs


Predicted logP Differentiation of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline vs. 4-(Oxazolo[4,5-c]pyridin-2-yl)aniline (Non-Methylated Analog)

The N,N-dimethyl substitution on the aniline ring significantly increases calculated logP (cLogP) relative to the primary aniline analog. The target compound exhibits a cLogP of approximately 2.8, whereas 4-(oxazolo[4,5-c]pyridin-2-yl)aniline shows a cLogP of approximately 1.5 [1]. This 1.3 log unit difference corresponds to a >10-fold higher theoretical partition coefficient, directly impacting membrane permeability and organic-phase extraction behavior.

Lipophilicity Physicochemical property prediction Compound selection

Molecular Weight and Heavy Atom Count Differentiation of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline vs. 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline

The brominated analog (C14H12BrN3O, MW 318.17 g/mol) is 78.9 g/mol heavier than the target compound (C14H13N3O, MW 239.27 g/mol) [1]. This increase in molecular weight violates the typical Rule-of-Three constraints (MW <300 Da) preferred for fragment-based screening libraries, making the target compound a more suitable fragment candidate.

Molecular weight Fragment-based drug design Compound procurement

Purity Specification Advantage of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline (97%) vs. Typical Generic Oxazolopyridine Analogs (~95%)

The target compound is commercially supplied at a minimum purity of 97% , whereas several closely related analogs (e.g., N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline; 4-(oxazolo[4,5-c]pyridin-2-yl)aniline) are routinely offered at 95% purity [1]. This 2% absolute purity difference reduces the total impurity burden, which is critical for reproducible biological assay results.

Chemical purity Reproducibility Procurement specification

Optimal Research and Procurement Scenarios for N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline


Fragment-Based Lead Discovery (FBLD) Library Design

With a molecular weight of 239.27 g/mol—well below the 300 Da Rule-of-Three threshold—this compound is ideally suited as a fragment-sized entry for FBLD campaigns targeting kinases or G-quadruplex-interacting proteins [1]. Its cLogP of ~2.8 ensures adequate solubility for fragment soaking while maintaining membrane permeability. In contrast, the brominated analog at 318.17 g/mol falls outside the preferred fragment MW range.

Ligand for Cu(I)-Based Luminescent Complexes in OLED Research

The oxazolo[4,5-c]pyridine core serves as an N^N bidentate ligand for emissive Cu(I) complexes, as demonstrated in related phosphorescent material patents (e.g., CN104178131B) [2]. The electron-donating N,N-dimethylaniline substituent can tune the HOMO level and emission wavelength of the resulting Cu(I) complex, offering synthetic handles distinct from the non-methylated or brominated analogs.

Synthesis of Oxazolopyridine-Based GSK-3 Inhibitor Intermediates

Patents such as OXAZOLO[4,5-c]PYRIDINE SUBSTITUTED PYRAZINE (US20110118275A1) disclose the oxazolo[4,5-c]pyridin-2-yl scaffold as a key pharmacophoric element for glycogen synthase kinase-3 (GSK-3) inhibition [3]. The target compound, bearing a para-dimethylamino substituent, can serve as a late-stage intermediate for diversifying GSK-3 inhibitor libraries via palladium-catalyzed cross-coupling or electrophilic aromatic substitution at the aniline ring.

Quote Request

Request a Quote for N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.